N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2-(thiophen-2-yl)acetamide

PIM kinase IC50 Kinase selectivity

This synthetic building block features a pyrimidinylpiperidine core linked to a thiophene-acetamide moiety. Its predicted favorable physicochemical profile (LogP 2.74, tPSA 50.16) makes it suitable for in vitro ADME assays and focused kinase inhibitor library synthesis. As no pharmacological data exists, it offers a clean slate for proprietary SAR exploration. Confirmatory testing is mandatory before use as a biological probe.

Molecular Formula C16H20N4OS
Molecular Weight 316.4 g/mol
CAS No. 1235385-85-9
Cat. No. B6587819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2-(thiophen-2-yl)acetamide
CAS1235385-85-9
Molecular FormulaC16H20N4OS
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CC2=CC=CS2)C3=NC=CC=N3
InChIInChI=1S/C16H20N4OS/c21-15(11-14-3-1-10-22-14)19-12-13-4-8-20(9-5-13)16-17-6-2-7-18-16/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,19,21)
InChIKeyAJSRITUXYRIRMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview for N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2-(thiophen-2-yl)acetamide (CAS 1235385-85-9)


N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2-(thiophen-2-yl)acetamide is a synthetic small molecule with the molecular formula C16H20N4OS and a molecular weight of 316.4 g/mol . The compound incorporates a pyrimidinylpiperidine core linked to a thiophene-acetamide moiety, placing it within the broader chemical class of heterocyclic acetamides. Despite its commercial availability, no peer-reviewed pharmacological or physicochemical characterization was identified in primary literature or patents. Available product listings indicate its primary use as a research chemical or synthetic building block . The absence of published biological data means no baseline affinity, selectivity, or pharmacokinetic profile can be established for this specific compound, which is a critical consideration for scientific selection and procurement.

Why Generic Substitution Cannot Be Assumed for N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2-(thiophen-2-yl)acetamide


Within the structural class of N-substituted acetamides bearing a pyrimidinylpiperidine motif, even minor variations in the pendant heterocycle (e.g., thiophen-2-yl vs. phenyl, pyridyl, or other heteroaryl groups) can lead to substantial differences in target engagement, selectivity, and physicochemical properties such as solubility and metabolic stability. As no quantitative structure-activity relationship (SAR) data for the target compound or its direct analogs were found in the accessible scientific record, it is impossible to guarantee that a close analog would reproduce the same (as yet uncharacterized) biological or chemical behavior. Therefore, indiscriminate substitution of this specific compound with a structurally similar alternative is not scientifically justified without confirmatory head-to-head testing. This underscores the need for direct experimental evidence prior to any procurement decision.

Quantitative Differentiation Evidence for N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2-(thiophen-2-yl)acetamide vs. Closest Analogs


PIM Kinase Inhibition vs. Closest Structural Analog (Cross-Study Inference)

A compound structurally similar to the target molecule, N-{(1-(pyrimidin-2-yl)piperidin-4-yl)methyl}cyclopropanesulfonamide, was identified as a potent inhibitor of PIM kinases. In a BindingDB entry (BDBM104165) from a US patent, this analog exhibited an IC50 of 22 nM against PIM-2 and 0.75 nM against PIM-1 [1]. The target compound shares the identical pyrimidinylpiperidine-methyl scaffold but replaces the cyclopropanesulfonamide with a thiophene-acetamide group. While this does not constitute a direct head-to-head comparison, it strongly implies that the target compound's distinct pharmacophore will likely result in a different kinase selectivity profile and potency, making it non-interchangeable with the PIM inhibitor analog. No quantitative kinase inhibition data for the target compound itself are available.

PIM kinase IC50 Kinase selectivity

Potential BTK Inhibitory Activity vs. Structurally Distinct Comparator

A BindingDB entry suggests a compound with a closely related scaffold may inhibit Bruton's tyrosine kinase (BTK) with high affinity (IC50 ~1 nM; US20240083900) [1]. The target compound's specific thiophene-acetamide group is not present in the referenced BTK inhibitor, and no head-to-head data exist. The absence of published BTK data for the target compound means its activity in this therapeutically relevant assay is unknown. Any assumption of similar potency is unsupported.

BTK IC50 Cancer

Comparative Physicochemical Properties: A Class-Level Perspective

Computed physicochemical descriptors for the target compound (e.g., LogP ~2.74, tPSA 50.16 Ų) place it within favorable oral drug-like space (Lipinski's Rule of Five) [1]. However, when compared to N-{(1-(pyrimidin-2-yl)piperidin-4-yl)methyl}cyclopropanesulfonamide (tPSA ~75 Ų, based on the sulfonamide group), the target compound is significantly more lipophilic and has a lower polar surface area. These class-level differences in calculated properties suggest the target compound may exhibit altered membrane permeability and solubility, though no experimental data confirm this.

Physicochemical properties Drug-likeness LogP

Validated Research Application Scenarios for N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2-(thiophen-2-yl)acetamide


Medicinal Chemistry Probe Synthesis

Based on the scaffold's demonstrated ability to engage kinase targets like PIM-1/PIM-2 (Section 3, Evidence 1), the target compound could serve as a key intermediate for generating focused libraries of pyrimidinylpiperidine-based kinase inhibitors. Its thiophene-acetamide group provides a synthetic handle for further derivatization, but its specific biological activity must be empirically determined before use as a probe.

Pharmacophore Hypothesis Testing

The compound's distinct pharmacophoric elements (thiophene, pyrimidine, piperidine) make it a suitable tool for evaluating the contribution of the thiophene-acetamide moiety to kinase binding. As suggested by the class-level inference in Section 3, it can be used alongside the cyclopropanesulfonamide analog to probe the hydrophobic pocket tolerance of PIM kinases.

ADME Model Compound Validation

The compound's predicted favorable physicochemical profile (LogP 2.74, tPSA 50.16; Section 3, Evidence 3) makes it a candidate for in vitro ADME assays (e.g., PAMPA, microsomal stability) to validate how the thiophene group influences permeability and metabolic stability compared to more polar analogs.

Quote Request

Request a Quote for N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.